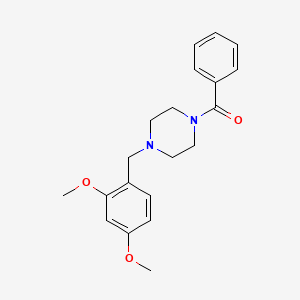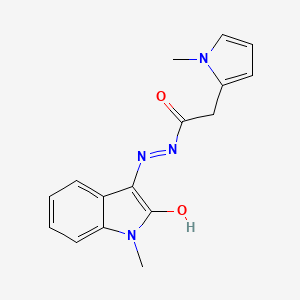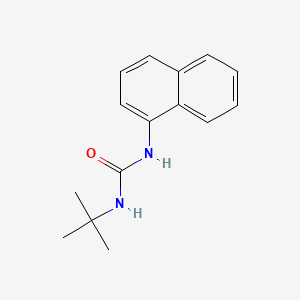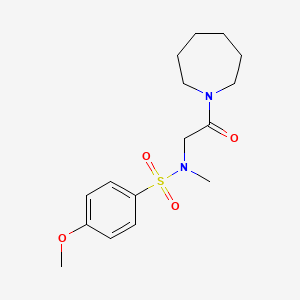![molecular formula C16H18N6 B5719336 5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
MPP exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPP has been shown to exhibit a range of biochemical and physiological effects in various experimental models. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in a wide range of experimental settings. However, MPP also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on MPP. One area of interest is the development of new drugs based on the structure of MPP, with a focus on improving its pharmacological properties and reducing potential toxicity. Additionally, further research is needed to elucidate the precise mechanisms of action of MPP and to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, MPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of MPP and to develop new drugs based on its structure.
Méthodes De Synthèse
MPP can be synthesized through a multi-step process involving the reaction of 4-methyl-1-piperazinecarboxaldehyde with 1-phenyl-1H-pyrazole-4-carbonitrile in the presence of a catalyst. The resulting compound is then subjected to further reactions to yield MPP.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
5-[(E)-(4-methylpiperazin-1-yl)methylideneamino]-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-20-7-9-21(10-8-20)13-18-16-14(11-17)12-19-22(16)15-5-3-2-4-6-15/h2-6,12-13H,7-10H2,1H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBDQPSYGBYXBQ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)

![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)

![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)


![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)